molecular formula C13H22O4S2 B14583205 Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate CAS No. 61146-88-1

Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate

Katalognummer: B14583205
CAS-Nummer: 61146-88-1
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: RZZJDRAJPIDYIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of ethylsulfanyl groups and a 2-methylidenebutanedioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate typically involves the reaction of ethylsulfanyl ethyl alcohol with 2-methylidenebutanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification methods to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Compounds with new functional groups replacing the ethylsulfanyl groups.

Wissenschaftliche Forschungsanwendungen

Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate involves its interaction with molecular targets through its functional groups. The ethylsulfanyl groups can participate in various chemical reactions, while the 2-methylidenebutanedioate moiety can interact with different biological pathways. These interactions can lead to changes in molecular structures and functions, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis[2-(methylsulfinyl)ethyl] sulfone
  • Ethyl 2-[bis(ethylsulfanyl)methylene]butanoate

Uniqueness

Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate is unique due to its specific combination of ethylsulfanyl groups and a 2-methylidenebutanedioate moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

61146-88-1

Molekularformel

C13H22O4S2

Molekulargewicht

306.4 g/mol

IUPAC-Name

bis(2-ethylsulfanylethyl) 2-methylidenebutanedioate

InChI

InChI=1S/C13H22O4S2/c1-4-18-8-6-16-12(14)10-11(3)13(15)17-7-9-19-5-2/h3-10H2,1-2H3

InChI-Schlüssel

RZZJDRAJPIDYIB-UHFFFAOYSA-N

Kanonische SMILES

CCSCCOC(=O)CC(=C)C(=O)OCCSCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.